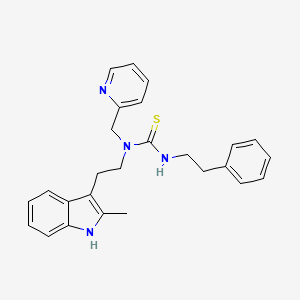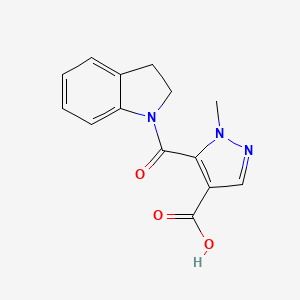
2-iodo-N1,N1-dimethylbenzene-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-iodo-N1,N1-dimethylbenzene-1,4-diamine, also known as 2-Iodo-1,4-diaminodimethylbenzene, is an organic compound that belongs to the family of aromatic amines. It has a molecular formula of C9H12N2I and a molecular weight of 296.11 g/mol. This compound is widely used in scientific research due to its unique chemical properties and potential applications in various fields.
Scientific Research Applications
Biodistribution and Radiation Dosimetry of [123I]ADAM
[123I]ADAM, a compound structurally related to the one of interest, has been utilized in the study of serotonin transporters in the human brain, highlighting its potential for SPECT imaging of serotonin receptors. A study conducted by Kauppinen et al. (2002) on healthy human volunteers to investigate the radiation dosimetry and biodistribution of [123I]ADAM revealed that this compound is of potential value as a tracer for SPECT imaging, offering acceptable dosimetry and high brain uptake. The highest absorbed organ doses were found in the lower large intestine wall, kidneys, urinary bladder wall, and thyroid, with an effective dose estimated to be relatively low, suggesting its safety for use in humans (Kauppinen et al., 2002).
Selective SERT Radioligand for CNS Imaging
Further research into the binding kinetics of [123I]ADAM in healthy controls by Sacher et al. (2007) demonstrated its utility as a ligand for in-vivo quantification of serotonin transporters (SERT) using SPECT. The study found that [123I]ADAM, due to its comparatively better signal-to-noise ratio compared to other compounds, is a useful ligand for in-vivo quantification of human SERT by means of SPECT. This indicates that the compound can provide valuable insights into the functioning of serotonin transporters in the brain, with optimal SPECT scan acquisition times identified for precise imaging (Sacher et al., 2007).
Mechanism of Action
Target of Action
It is often used as an intermediate or reagent in laboratory research, suggesting that it may interact with a variety of molecular targets depending on the specific context .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-iodo-N1,N1-dimethylbenzene-1,4-diamine . Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s reactivity and stability.
properties
IUPAC Name |
2-iodo-1-N,1-N-dimethylbenzene-1,4-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11IN2/c1-11(2)8-4-3-6(10)5-7(8)9/h3-5H,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVXROQGWJDBMOS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)N)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11IN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-iodo-N1,N1-dimethylbenzene-1,4-diamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-Methoxyphenyl)-7-[(4-nitrophenyl)methoxy]chromen-4-one](/img/structure/B2390689.png)
![N-(4-fluorobenzyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide](/img/structure/B2390690.png)

![Methyl 2-amino-6-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2390692.png)




![2-((4-acetylphenyl)amino)-3-(1H-benzo[d][1,2,3]triazol-1-yl)naphthalene-1,4-dione](/img/structure/B2390701.png)
![2-Methoxyethyl 2-methyl-1-(4-methylphenyl)sulfonyl-5-[(4-methylphenyl)sulfonylamino]indole-3-carboxylate](/img/structure/B2390703.png)
![3-(3-(phenylsulfonyl)propanoyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2390705.png)

![N-[[4-benzyl-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2390709.png)
![tert-Butyl (3S)-3-({[(4-methylbenzene)sulfonyl]oxy}methyl)pyrrolidine-1-carboxylate](/img/structure/B2390712.png)